
(1-Cyclohexylideneethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Cyclohexylideneethyl)benzene is an organic compound that features a benzene ring substituted with a cyclohexylideneethyl group. This compound is part of the broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclohexylideneethyl)benzene typically involves the alkylation of benzene with a cyclohexylideneethyl halide under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of the carbocation intermediate, which then reacts with the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors that allow for precise control of reaction conditions, such as temperature and pressure. This ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce the cyclohexylidene group to a cyclohexyl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Cyclohexylideneacetic acid, cyclohexylideneacetone.
Reduction: (1-Cyclohexylethyl)benzene.
Substitution: Nitro-(1-Cyclohexylideneethyl)benzene, sulfo-(1-Cyclohexylideneethyl)benzene, chloro-(1-Cyclohexylideneethyl)benzene.
科学的研究の応用
(1-Cyclohexylideneethyl)benzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Cyclohexylideneethyl)benzene involves its interaction with molecular targets through its aromatic ring and cyclohexylideneethyl group. The benzene ring can participate in π-π stacking interactions, while the cyclohexylideneethyl group can engage in hydrophobic interactions with various biomolecules. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry.
類似化合物との比較
Cyclohexylbenzene: Similar structure but lacks the ethylidene group.
Ethylbenzene: Contains an ethyl group instead of a cyclohexylidene group.
Cyclohexylideneacetone: Similar cyclohexylidene group but with a different functional group attached to the benzene ring.
Uniqueness: (1-Cyclohexylideneethyl)benzene is unique due to the presence of both the cyclohexylidene and ethyl groups attached to the benzene ring, which imparts distinct chemical and physical properties compared to its analogs.
特性
CAS番号 |
55983-32-9 |
|---|---|
分子式 |
C14H18 |
分子量 |
186.29 g/mol |
IUPAC名 |
1-cyclohexylideneethylbenzene |
InChI |
InChI=1S/C14H18/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
InChIキー |
ZBJZEJCUSITMIF-UHFFFAOYSA-N |
正規SMILES |
CC(=C1CCCCC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


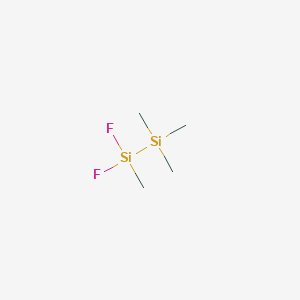
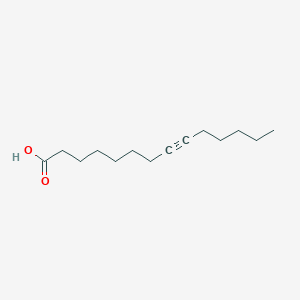
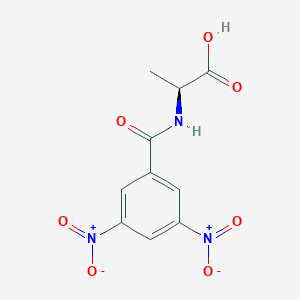
![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)
![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
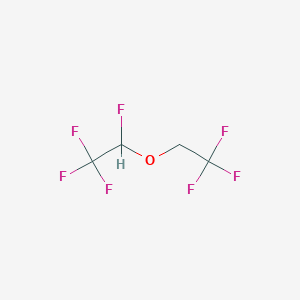
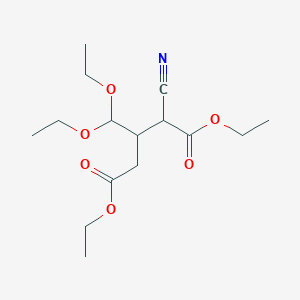
arsanium bromide](/img/structure/B14623250.png)
![N-[3-(furan-2-yl)propyl]aniline;hydrochloride](/img/structure/B14623253.png)
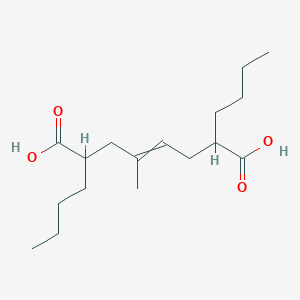
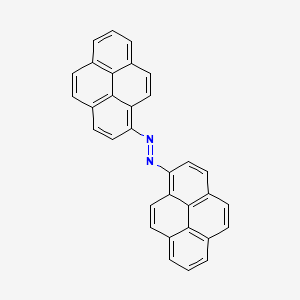
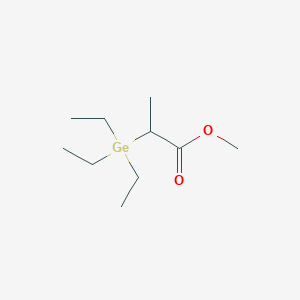

![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
